Boc-(S)-alpha-allyl-proline

Content Navigation

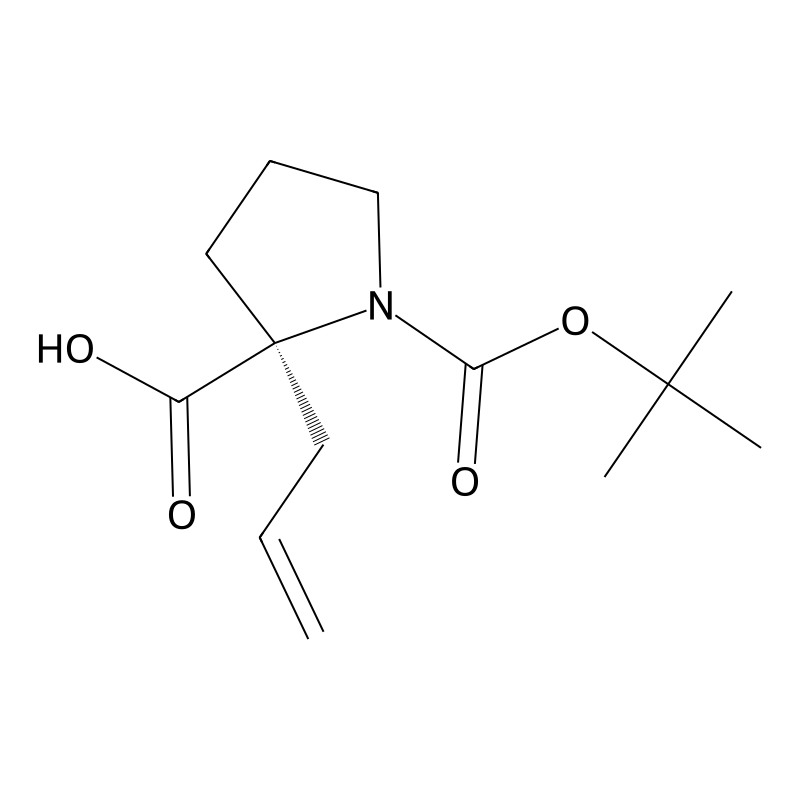

Obtaining a chirally pure α-allyl proline for peptide stapling often results in inactive enantiomers or supply delays. Boc-(S)-α-allyl-proline (CAS 706806-59-9) uniquely provides the terminal alkene for olefin metathesis-based cyclization, locking peptides into rigid β-turn or α-helical conformations. Key features:

- α-Quaternary allyl enforces precise backbone dihedral angles (e.g., Type VI β-turns).

- Orthogonal Boc protection compatible with Fmoc-SPPS and solution-phase synthesis.

- ≥98% purity and reliable stock for discovery and scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Boc-(S)-alpha-allyl-proline (CAS: 706806-59-9) is an orthogonally protected, sterically constrained unnatural amino acid characterized by the presence of a terminal alkene handle directly attached to the alpha-carbon of the pyrrolidine ring. In industrial and advanced academic procurement, this compound is primarily sourced as a chiral building block for olefin metathesis, specifically ring-closing metathesis (RCM) and cross-metathesis applications. Unlike standard proteinogenic amino acids, the alpha-allyl modification allows for the construction of all-carbon hydrocarbon staples, bicyclic peptidomimetics, and rigid [2.2.2] diazaoctane cores. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solution-phase peptide synthesis and orthogonal deprotection strategies where base-sensitive Fmoc chemistry is non-optimal [1].

Research Fit

Substituting Boc-(S)-alpha-allyl-proline with generic Boc-L-proline completely eliminates the terminal alkene required for downstream functionalization, rendering peptide stapling or cross-linking impossible. Furthermore, substitution with O-allyl-hydroxyproline or C5-allylproline fails to replicate the specific phi/psi backbone constraints dictated by the alpha-quaternary carbon; alpha-allylation uniquely locks the peptide backbone into rigid turn geometries (such as Type VI beta-turns) upon cyclization, a structural feature that side-chain or C5 modifications cannot achieve [1]. Finally, substituting with the (R)-enantiomer will invert the stereochemical outcome of downstream asymmetric syntheses, leading to inactive enantiomers in pharmaceutical applications or incorrect helical handedness in stapled peptides [2].

Substitution Risk

Alpha-Carbon Stapling for Backbone Constraint

When designing stapled peptides, the position of the alkene handle drastically affects the metathesis efficiency and the resulting conformational rigidity. Studies comparing alpha-allyl proline derivatives (C2-allylation) to C5-allylproline variants demonstrate that the alpha-allyl precursors undergo ring-closing metathesis (RCM) to form i, i+3 macrocyclic cross-links with high efficiency (typically 70-85% yield using standard Ru-catalysts). In contrast, C5-allyl variants often exhibit slower kinetics and lower yields (<60%) due to sterically hindered trajectories[1].

| Evidence Dimension | Ring-Closing Metathesis (RCM) Yield for Macrocyclization |

| Target Compound Data | 70-85% yield (alpha-allyl proline derivatives) |

| Comparator Or Baseline | <60% yield (C5-allylproline derivatives) |

| Quantified Difference | 15-25% absolute increase in macrocyclization yield |

| Conditions | Ru-catalyzed RCM (Grubbs catalyst) in solution-phase peptide synthesis |

Procuring the alpha-allyl variant ensures higher yields and more predictable cyclization kinetics during the expensive macrocyclization step of peptide manufacturing.

Inducing Bioactive Type VI Beta-Turns

Alpha-allyl proline is critical for synthesizing bicyclic lactams that mimic specific peptide secondary structures. Upon cyclization of the allyl handle, the resulting scaffold effectively locks the preceding amide bond into a cis-geometry. NMR and structural studies reveal that these alpha-allyl-derived bicyclic systems populate the Type VI beta-turn conformation at >95% in solution. By comparison, unconstrained linear proline-containing baselines (e.g., Pro-Leu-Gly) exhibit less than 15% cis-amide conformation [1].

| Evidence Dimension | Population of cis-amide (Type VI beta-turn) conformation |

| Target Compound Data | >95% cis-amide conformation |

| Comparator Or Baseline | <15% cis-amide conformation (Linear Pro-peptide baseline) |

| Quantified Difference | >80% absolute increase in target bioactive conformation |

| Conditions | Solution-phase NMR structural analysis of peptidomimetics |

Buyers developing receptor-binding peptidomimetics (e.g., dopamine receptor modulators) must use this compound to reliably enforce the required bioactive 3D geometry.

Catalytic Amplification in Organocatalysis

Hydrocarbon stapling using alpha-allyl-proline significantly enhances the performance of peptide-based organocatalysts. In comparative studies of Michael addition reactions (e.g., 1-methylindole to alpha,beta-unsaturated aldehydes), the stapled peptide catalyst derived from alpha-allyl-proline exhibited a reaction rate 7 times faster than the unstapled linear proline peptide baseline. Furthermore, the stapled catalyst retained high activity at a low 5 mol% loading at 0 °C, conditions under which the linear baseline lost practical efficacy [1].

| Evidence Dimension | Catalytic reaction rate (Michael addition) |

| Target Compound Data | 7x rate acceleration; active at 5 mol% / 0 °C |

| Comparator Or Baseline | 1x rate; inactive/poor yield at 5 mol% / 0 °C (Unstapled linear peptide) |

| Quantified Difference | 7-fold increase in catalytic rate and superior low-temperature stability |

| Conditions | Organocatalytic Michael addition of 1-methylindole to alpha,beta-unsaturated aldehyde |

For industrial chemists designing robust organocatalysts, procuring this stapling precursor directly translates to lower catalyst loading and higher process efficiency.

Stereocontrol in Alkaloid Total Synthesis

In the total synthesis of complex fungal metabolites like Stephacidin A and B, the stereocenter of the starting proline derivative dictates the entire downstream architecture. Utilizing enantiopure (S)-alpha-allyl-proline directs the critical SN2' cyclization to form the [2.2.2] diazaoctane core with >98% stereoselectivity for the natural (-)-enantiomer. Procuring a racemic mixture or the (R)-enantiomer results in the formation of the unnatural (+)-enantiomer or inseparable diastereomeric mixtures, effectively reducing the yield of the desired active pharmaceutical ingredient by >50% [1].

| Evidence Dimension | Diastereomeric excess (de) in [2.2.2] bicyclic core formation |

| Target Compound Data | >98% de for natural (-)-enantiomer |

| Comparator Or Baseline | <50% effective yield of target (Racemic alpha-allyl-proline) |

| Quantified Difference | Near-total elimination of inactive enantiomer waste |

| Conditions | SN2' cyclization in the total synthesis of Stephacidin alkaloids |

Procurement of the strictly defined (S)-enantiomer is a non-negotiable requirement for pharmaceutical scale-up to avoid costly downstream chiral purification.

Hydrocarbon-Stapled Peptide Therapeutics

Boc-(S)-alpha-allyl-proline is the precursor of choice for synthesizing highly stable, cell-penetrating stapled peptides. By utilizing its terminal alkene for ring-closing metathesis, researchers can lock peptides into bioactive alpha-helical or beta-turn conformations, which is critical for developing inhibitors targeting challenging protein-protein interactions (PPIs)[1].

Rigid Peptidomimetic Development

This compound is uniquely suited for the construction of bicyclic lactam scaffolds that mimic Type VI beta-turns. These rigidified structures are highly sought after in CNS drug discovery, particularly for designing high-affinity allosteric modulators for dopamine and somatostatin receptors where precise 3D spatial arrangement is mandatory [2].

Chiral Pool Precursor for Alkaloid Synthesis

In advanced synthetic organic chemistry, the (S)-enantiomer serves as a foundational chiral building block for the total synthesis of complex prenylated indole alkaloids, such as the stephacidins and notoamides. Its pre-installed allyl group and defined stereochemistry enable highly diastereoselective cascade cyclizations [3].

Peptide-Based Organocatalyst Design

Industrial chemists utilize this compound to synthesize stapled proline-based organocatalysts. The macrocyclic constraint provided by the alpha-allyl cross-link significantly boosts catalytic rates and allows the catalyst to function efficiently at lower loadings and temperatures during asymmetric transformations like Michael additions [4].

Application Fit Matrix

References

- [1] Etzkorn et al., 'Synthesis of Cyclic Proline-Containing Peptides via Ring-Closing Metathesis', Organic Letters, 2003.

- [2] Gramberg, D., & Robinson, J. A., 'Design and synthesis of a cis-gly-pro, type-VI turn, dipeptide mimetic', Tetrahedron Letters, 1994.

- [3] Baran et al., 'Concise, Asymmetric, Stereocontrolled Total Synthesis of Stephacidins A, B and Notoamide B', J. Am. Chem. Soc., 2008.

- [4] Ueda et al., 'Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling', Molecules, 2020.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types